
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide, also known as SDZ 220-581, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of compounds including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives, showing significant antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. The study specifically mentions the high antibacterial activity of certain derivatives against Streptococcus epidermidis, compared with standard antibiotics like Ciprofloxacin (Idhayadhulla et al., 2014).
Antiobesity and CB1 Receptor Antagonism
Compounds related to the specified chemical structure have been explored for their antiobesity activity through CB1 receptor antagonism. One study synthesized diaryl dihydropyrazole-3-carboxamides, showing significant in vivo body weight reduction attributed to their action as CB1 antagonists. These findings are supported by molecular modeling studies indicating interactions with the CB1 receptor, suggesting the potential for developing antiobesity treatments (Srivastava et al., 2007).
Luminescent Properties of Complexes
Another area of research focuses on the luminescent properties of rhenium(I) N-heterocyclic carbene complexes containing aromatic diimine ligands. These complexes exhibit promising photophysical properties, which could be leveraged in the development of new materials for optical applications. The study highlights the synthesis, excited-state properties, and molecular structures of these complexes, offering insights into their luminescent mechanisms (Xue et al., 1998).
Corrosion Inhibition
Research into the corrosion inhibition properties of morpholine and piperazine-based carboxamide derivatives for mild steel in HCl medium has demonstrated the effectiveness of these compounds in protecting metal surfaces. The inhibition efficiency of these molecules correlates with their concentration and temperature, showcasing their potential in industrial applications to prevent metal corrosion (Nnaji et al., 2017).
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-11-16(12-18(22)13-17)19-14-24(9-10-26-19)20(25)23-8-4-7-15-5-2-1-3-6-15/h1-3,5-6,11-13,19H,4,7-10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAMJRRSGMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

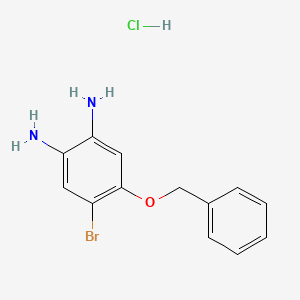

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
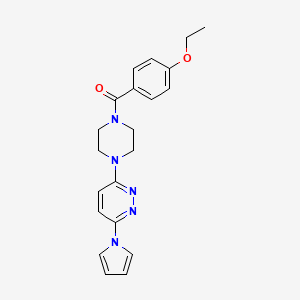
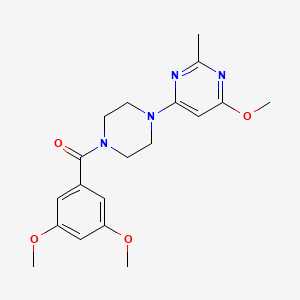

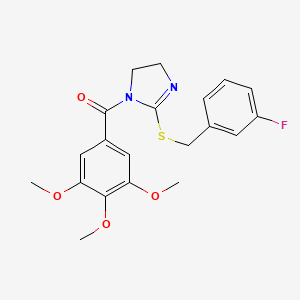
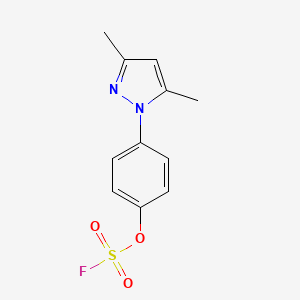


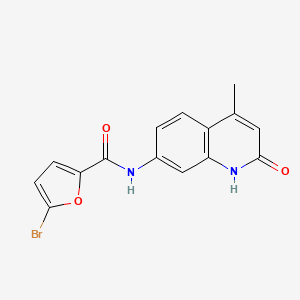
![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)
